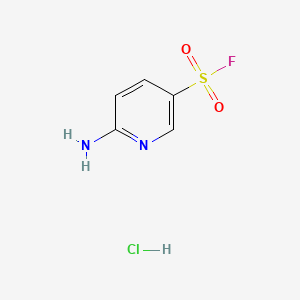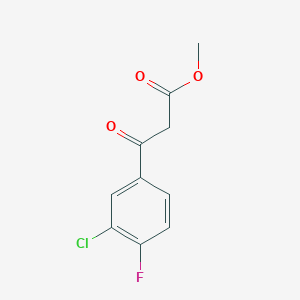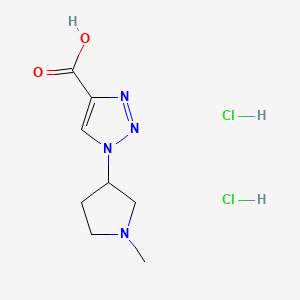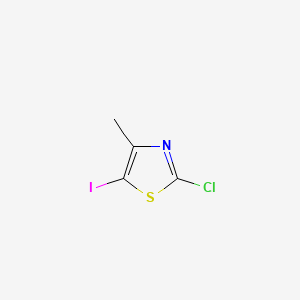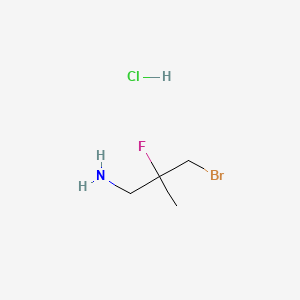
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of bromine, fluorine, and methyl groups attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride typically involves multiple steps. One common method includes the bromination of 2-fluoro-2-methylpropan-1-amine, followed by the formation of the hydrochloride salt. The reaction conditions often require the use of bromine or a brominating agent, and the process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Addition Reactions: The presence of halogens makes it reactive towards addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated amines have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride exerts its effects involves interactions with specific molecular targets. The presence of halogens can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-Trifluoropropene: Used in the synthesis of fluorinated compounds.
3-Bromo-2-hydroxypyridine: Studied for its potential as a bromodomain inhibitor.
2-Fluoro-2-methylpropan-1-amine: A related compound with similar structural features.
Uniqueness
3-Bromo-2-fluoro-2-methylpropan-1-aminehydrochloride is unique due to the combination of bromine and fluorine atoms in its structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C4H10BrClFN |
|---|---|
Molecular Weight |
206.48 g/mol |
IUPAC Name |
3-bromo-2-fluoro-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9BrFN.ClH/c1-4(6,2-5)3-7;/h2-3,7H2,1H3;1H |
InChI Key |
RNQLTWVIBBFOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(CBr)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


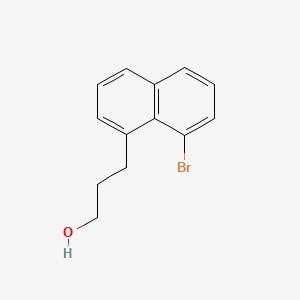
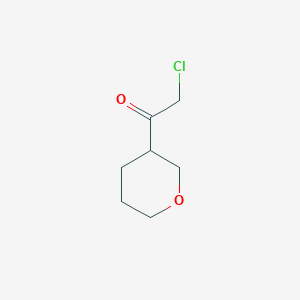
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
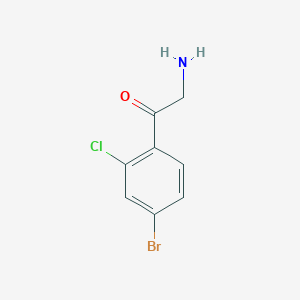


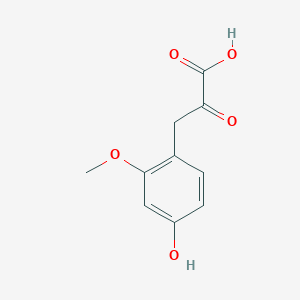
![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
